

A Comparative Guide to Electron Mobility in Modulation-Doped Ga₂O₃ Heterostructures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gallium oxide

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Gallium oxide (Ga₂O₃) is emerging as a compelling wide-bandgap semiconductor for next-generation power electronics and radio-frequency (RF) applications.^{[1][2]} Its high breakdown field and the availability of large-area native substrates offer significant advantages over established materials like silicon carbide (SiC) and gallium nitride (GaN).^{[1][3]} A key strategy to unlock the full potential of Ga₂O₃ is the use of modulation-doped heterostructures, which spatially separate electrons from their parent donors, thereby reducing ionized impurity scattering and enhancing electron mobility. This guide provides a comparative analysis of electron mobility in modulation-doped β -(Al_xGa_{1-x})₂O₃/Ga₂O₃ heterostructures against other leading semiconductor alternatives, supported by experimental data and detailed methodologies.

Performance Comparison

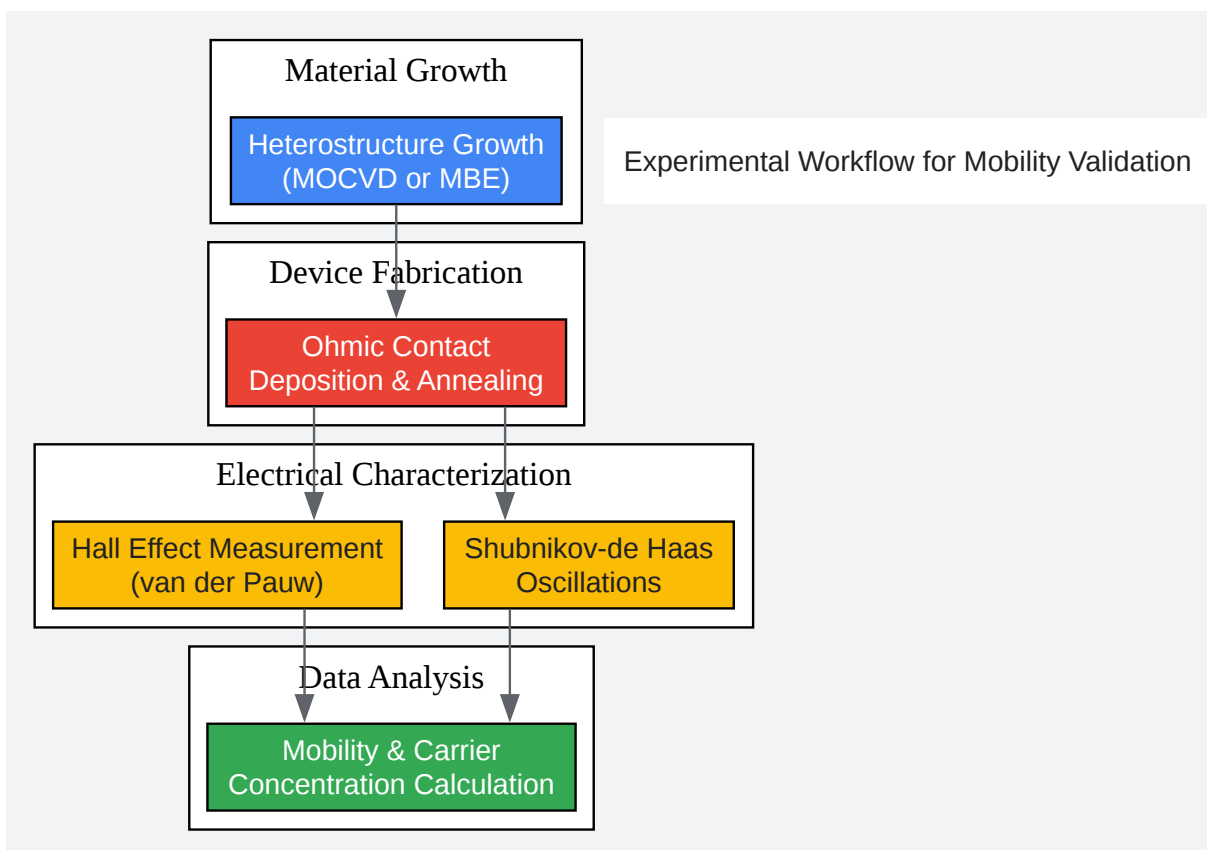
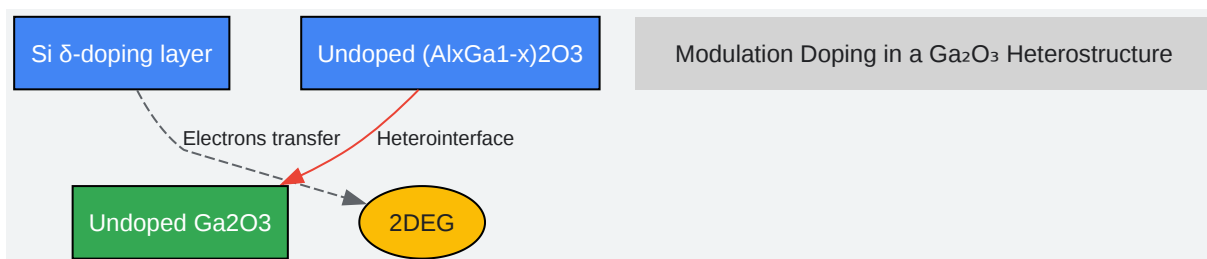
Modulation-doped β -(Al_xGa_{1-x})₂O₃/Ga₂O₃ heterostructures have demonstrated significantly higher electron mobilities compared to bulk-doped Ga₂O₃.^{[1][2]} This enhancement is particularly pronounced at low temperatures where phonon scattering is suppressed. The formation of a two-dimensional electron gas (2DEG) at the heterointerface is a hallmark of this technology, leading to superior transport properties.^{[1][2][4]}

Below is a quantitative comparison of key performance metrics for modulation-doped Ga₂O₃ heterostructures and other prominent semiconductor materials.

Material System	Structure Type	Electron Mobility (Room Temp.) [cm ² /Vs]	Peak Electron Mobility (Low Temp.) [cm ² /Vs]	2DEG Sheet Carrier Density [cm ⁻²]
β -(Al _{0.2} Ga _{0.8}) ₂ O ₃ /Ga ₂ O ₃	Modulation-Doped Heterostructure	180 - 186[2][5]	2790 - 4984[1][2][5]	9.5 x 10 ¹² [6]
Bulk β -Ga ₂ O ₃	Single Crystal	~150[4]	-	-
GaN	HEMT Structure (AlGaN/GaN)	~1500[4]	>10,000	~1 x 10 ¹³
SiC	4H-SiC	~900	>100,000 (at very low temp.)	-
Si	Single Crystal	~1400	>20,000	-

Logical Relationship: Modulation Doping in Ga₂O₃ Heterostructures

The following diagram illustrates the principle of modulation doping in a β -(Al_xGa_{1-x})₂O₃/Ga₂O₃ heterostructure, which leads to the formation of a high-mobility two-dimensional electron gas (2DEG).



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